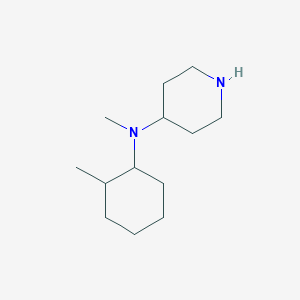

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is defined by its IUPAC name, which systematically describes its molecular architecture. The parent structure is piperidin-4-amine , a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom (position 4). Substituents include:

- A methyl group (-CH₃) bonded directly to the nitrogen atom.

- A 2-methylcyclohexyl group attached to the same nitrogen, comprising a cyclohexane ring with a methyl substituent at position 2.

The structural formula can be represented as:

CH3

|

N-CH2-C6H10-CH(CH3)

|

Piperidine ring (position 4)

This configuration emphasizes the tertiary amine functionality and the spatial arrangement of the substituents.

Alternative Designations and Registry Identifiers

The compound is recognized by multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1119452-90-2 | |

| ChemSpider ID | 21800561 | |

| PubChem CID | 25219601 | |

| MDL Number | MFCD12027204 |

Alternative names include:

Properties

IUPAC Name |

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11-5-3-4-6-13(11)15(2)12-7-9-14-10-8-12/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAARWJTQYTEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N(C)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylcyclohexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine are not well-documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary or tertiary amine derivatives.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-methyl-N-cyclohexylpiperidin-4-amine: Similar structure but lacks the 2-methyl substitution on the cyclohexyl ring.

N-ethyl-N-(2-methylcyclohexyl)piperidin-4-amine: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.

N-methyl-N-(2-ethylcyclohexyl)piperidin-4-amine: Similar structure with an ethyl group on the cyclohexyl ring instead of a methyl group.

Uniqueness: N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is unique due to the presence of both a methyl group on the nitrogen atom and a 2-methyl substitution on the cyclohexyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H26N2

- Molecular Weight : 210.36 g/mol

- CAS Number : 1119452-90-2

The compound is synthesized through reductive amination of 2-methylcyclohexanone with N-methylpiperidine, typically using sodium cyanoborohydride as a reducing agent. This process yields a compound that can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to numerous derivatives with potentially varied biological activities.

Antimicrobial Properties

Research has indicated that N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Potential

The compound has been explored for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies. Specifically, it has been shown to affect the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and promoting ferroptosis in tumor cells . This mechanism highlights its potential as an anti-tumor drug candidate.

The biological activity of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

- Ferroptosis Induction : By inhibiting the NRF2 pathway, it promotes ferroptosis in cancer cells, which is a regulated form of necrosis associated with iron metabolism and oxidative stress .

Study on Anticancer Activity

In a recent study, N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine was tested against various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study utilized MTT assays and flow cytometry to quantify these effects, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth at low concentrations, supporting its development as a novel antimicrobial agent.

Summary of Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as an intermediate in organic synthesis. |

| Biology | Studied for antimicrobial and anticancer properties. |

| Medicine | Explored for therapeutic effects in cancer treatment. |

| Industry | Utilized in the production of pharmaceuticals and agrochemicals. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine, and how can its purity be validated?

- Methodology :

- Stepwise alkylation : Start with piperidin-4-amine derivatives and perform sequential alkylation using methyl and 2-methylcyclohexyl halides under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization.

- Characterization : Validate via ESI-MS (expected m/z ~265 [M+H]⁺) and ¹H NMR (key signals: δ 1.0–1.8 ppm for cyclohexyl protons, δ 2.2–2.5 ppm for N-methyl groups) .

Q. How can stereochemical configurations in N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine derivatives be resolved experimentally?

- Approach :

- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : If crystals are obtainable, determine absolute configuration via single-crystal diffraction .

- NOE NMR : Use 2D-NOESY to identify spatial proximity of substituents (e.g., cyclohexyl-methyl and piperidine protons) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign cyclohexyl, piperidine, and methyl groups (δ 20–60 ppm for ¹³C of aliphatic carbons) .

- HRMS : Confirm molecular formula (C₁₅H₂₈N₂) with <2 ppm mass accuracy .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine?

- Strategies :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic alkylation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) .

- Data-Driven Optimization : Apply machine learning models (e.g., LabMate.AI ) to predict ideal conditions based on historical reaction data .

Q. What mechanistic insights explain contradictions in catalytic oxidation studies of piperidin-4-amine derivatives?

- Case Study :

- Ru(III)-catalyzed oxidation : In alkaline KMnO₄, the rate-limiting step involves substrate binding to MnO₄⁻, forming a transient Mn(V) intermediate. Discrepancies in rate laws arise from competing pathways (e.g., radical vs. ionic mechanisms) .

- DFT Validation : Frontier Molecular Orbital (FMO) analysis shows electron-rich piperidine nitrogen as the oxidation site, supported by Fukui indices .

Q. How can computational chemistry aid in predicting the biological activity of N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine?

- Protocol :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholine esterase; PDB ID 1ACJ). Focus on piperidine’s amine group forming hydrogen bonds with catalytic serine .

- QSAR Modeling : Train models on piperidine derivatives’ logP and polar surface area to predict blood-brain barrier penetration .

- MD Simulations : Simulate binding stability over 100 ns to assess target residence time .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Troubleshooting :

- Solvent effects : Compare DFT-calculated shifts (GIAO method, B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM for DMSO) with experimental data .

- Conformational averaging : Use Boltzmann weighting of low-energy conformers (e.g., chair vs. boat cyclohexane) in computational predictions .

- Paramagnetic impurities : Check for trace metals (e.g., Mn²⁺) via ICP-MS, which broaden NMR signals .

Methodological Tables

Table 1 : Key Synthetic Parameters for N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C, 12h | 65 | 95% |

| Purification | Silica gel (DCM:MeOH 9:1) | 85 | 99% |

Table 2 : Comparative Spectroscopic Data for Piperidin-4-amine Derivatives

| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|

| Target Compound | 1.2 (m, cyclohexyl), 2.3 (s, N-CH₃) | 265.2 [M+H]⁺ |

| Analog (Compound 37 ) | 1.4 (m), 2.8 (s) | 452.3 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.